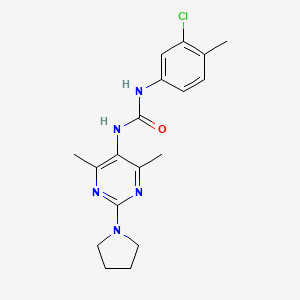
1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C18H22ClN5O and its molecular weight is 359.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H20ClN5O
- Molecular Weight : 373.84 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The compound primarily acts as a kinase inhibitor , targeting specific pathways that are crucial for cell proliferation and survival. It has been noted for its ability to inhibit cyclin-dependent kinases (CDKs) , which play a significant role in cell cycle regulation. In particular, it has shown promising results against CDK9, which is involved in transcriptional regulation and has implications in cancer therapy.
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral activity against various coronaviruses, including SARS-CoV-2. For instance, the inhibition of CSNK2 (Casein Kinase 2) has been linked to antiviral effects, suggesting that this compound may share similar properties due to its structural components that allow for effective binding within the kinase's active site .
Anticancer Activity
The compound has demonstrated significant anticancer activity through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
In vitro assays have shown that treatment with this compound leads to increased levels of phosphorylated histone H3, indicating G2/M phase arrest and subsequent apoptosis in various cancer cell lines .
Case Studies
-
In Vitro Studies :
- A study evaluated the effects of the compound on breast cancer cell lines and reported a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
- Another investigation into its effects on lung cancer cells revealed that treatment resulted in significant apoptosis as measured by flow cytometry.
-
Animal Models :
- Preclinical trials using mouse models of cancer have shown that administration of this compound leads to reduced tumor growth compared to control groups. The mechanism was attributed to its ability to inhibit key signaling pathways involved in tumor progression.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 373.84 g/mol |
| Solubility (pH 7.4) | Moderate (specific values not provided) |
| Target Enzymes | CDK9 |
| IC50 (Cancer Cells) | Varies by cell line (e.g., <10 µM in some cases) |
| Study Type | Findings |
|---|---|
| In Vitro | Induces apoptosis; inhibits cell proliferation |
| In Vivo | Reduces tumor size; alters signaling pathways |
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-11-6-7-14(10-15(11)19)22-18(25)23-16-12(2)20-17(21-13(16)3)24-8-4-5-9-24/h6-7,10H,4-5,8-9H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVPFRLUBJLUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














